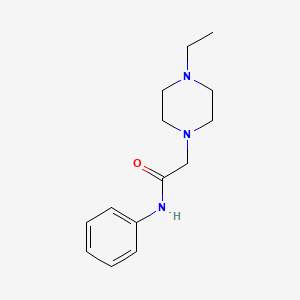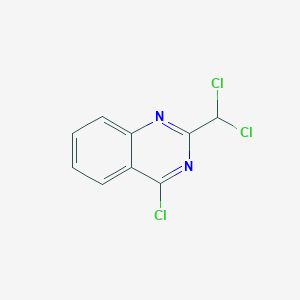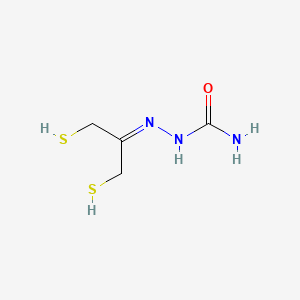
2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide is a chemical compound with the molecular formula C4H9N3OS2. It is a derivative of hydrazinecarboxamide, containing a 1,3-disulfanylpropan-2-ylidene functional group.
Métodos De Preparación
The synthesis of 2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide involves several steps. One common method includes the reaction of hydrazinecarboxamide with a disulfanylpropan-2-ylidene precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial in many biological processes.
Reduction: It can be reduced to break the disulfide bonds, reverting to its thiol form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the disulfanyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in redox biology due to its ability to form and break disulfide bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting diseases that involve oxidative stress.
Industry: It is used in the development of new materials with specific redox properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide involves its ability to form and break disulfide bonds. This redox activity is crucial in many biological processes, including protein folding and signal transduction. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which can alter the protein’s structure and function .
Comparación Con Compuestos Similares
2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide is unique due to its specific disulfanylpropan-2-ylidene functional group. Similar compounds include:
2-(Hexan-2-ylidene)hydrazinecarboxamide: This compound has a hexan-2-ylidene group instead of a disulfanylpropan-2-ylidene group.
2-(Heptan-2-ylidene)hydrazinecarboxamide: This compound has a heptan-2-ylidene group. These similar compounds differ in their functional groups, which can lead to different chemical properties and applications.
Propiedades
Número CAS |
3984-30-3 |
|---|---|
Fórmula molecular |
C4H9N3OS2 |
Peso molecular |
179.3 g/mol |
Nombre IUPAC |
[1,3-bis(sulfanyl)propan-2-ylideneamino]urea |
InChI |
InChI=1S/C4H9N3OS2/c5-4(8)7-6-3(1-9)2-10/h9-10H,1-2H2,(H3,5,7,8) |
Clave InChI |
MJKDGEMYBONGQZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(=NNC(=O)N)CS)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)
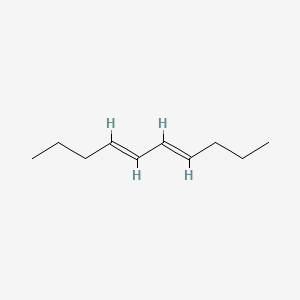
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
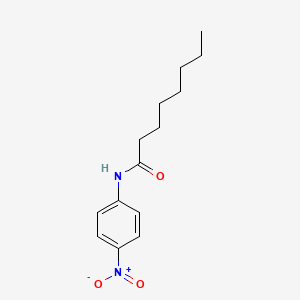
![(4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)hydrazine](/img/structure/B14158685.png)

![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
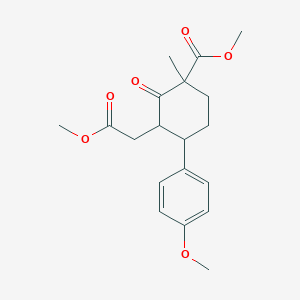
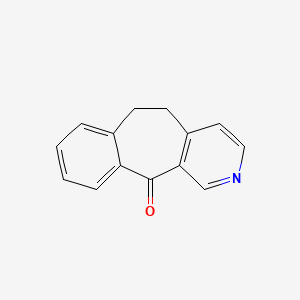
![9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158718.png)
